molecular formula C20H16O7 B562665 5,7-Diacetoxy-8-methoxyflavone CAS No. 23246-80-2

5,7-Diacetoxy-8-methoxyflavone

Cat. No.: B562665
CAS No.: 23246-80-2
M. Wt: 368.341
InChI Key: MPPVJYIDQFOAJU-UHFFFAOYSA-N
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Description

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus. It is known for its inhibitory activity on cAMP phosphodiesterase (cAMP-PDE), making it a compound of interest in various scientific research fields .

Mechanism of Action

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .

Target of Action

The primary target of this compound is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.

Mode of Action

this compound interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.

Pharmacokinetics

It’s known that the compound’s bioavailability may be influenced by its lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxy-8-methoxyflavone typically involves the acetylation of 5,7-dihydroxy-8-methoxyflavone (wogonin). The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,7-Diacetoxy-8-methoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the flavone structure.

    Substitution: Substitution reactions can occur at the acetoxy or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

5,7-Diacetoxy-8-methoxyflavone has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibitory effects on cAMP phosphodiesterase.

    Biology: The compound’s inhibitory activity on cAMP-PDE makes it useful in studying cellular signaling pathways.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

    Wogonin: 5,7-Dihydroxy-8-methoxyflavone, the parent compound of 5,7-Diacetoxy-8-methoxyflavone.

    Baicalein: Another flavone from Scutellaria baicalensis with similar biological activities.

    Apigenin: A flavone with anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to its specific acetylation pattern, which enhances its inhibitory activity on cAMP phosphodiesterase compared to its parent compound, wogonin .

Properties

IUPAC Name

(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPVJYIDQFOAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745399
Record name 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23246-80-2
Record name 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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